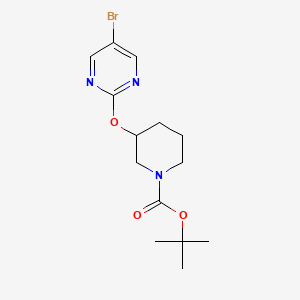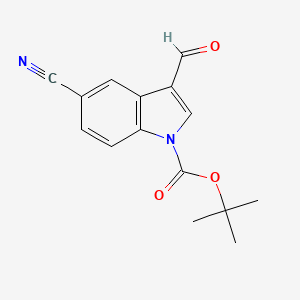
3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester is an organic compound with the molecular formula C17H16O4. It is known for its utility in organic synthesis and has a molecular weight of 284.30654 . This compound is characterized by the presence of a benzyloxy group, a hydroxy group, and a propenoic acid methyl ester moiety, making it a versatile intermediate in various chemical reactions.
Aplicaciones Científicas De Investigación
3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential precursor for the synthesis of pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester typically involves the esterification of 3-benzyloxy-5-hydroxycinnamic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-Benzyloxy-5-oxophenylpropenoic Acid Methyl Ester.
Reduction: 3-Benzyloxy-5-hydroxyphenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester involves its interaction with various molecular targets. The ester moiety can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The benzyloxy group can be cleaved to release benzyl alcohol, which may have its own biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyloxy-5-hydroxyphenylpropenoic Acid 3-Sulfate Methyl Ester: Similar structure but with a sulfate group, making it more hydrophilic.
3-Benzyloxy-5-hydroxycinnamic Acid: The parent acid of the ester, lacking the methyl ester group.
Uniqueness
3-Benzyloxy-5-hydroxyphenylpropenoic Acid Methyl Ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester moiety makes it more reactive in hydrolysis and reduction reactions compared to its parent acid .
Propiedades
IUPAC Name |
methyl (E)-3-(3-hydroxy-5-phenylmethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-17(19)8-7-14-9-15(18)11-16(10-14)21-12-13-5-3-2-4-6-13/h2-11,18H,12H2,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKGGEZSPSBBQM-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC(=C1)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)
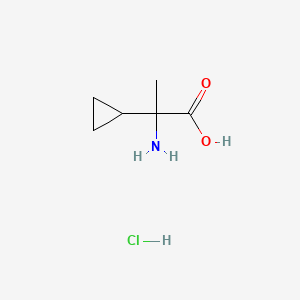
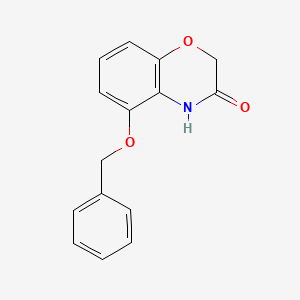
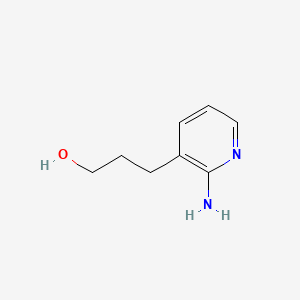
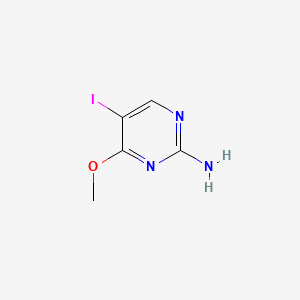
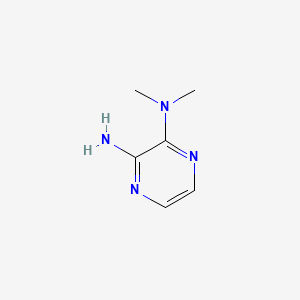
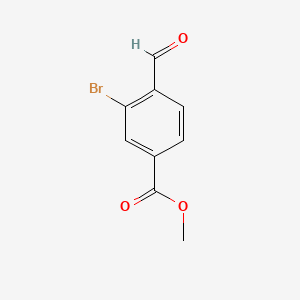
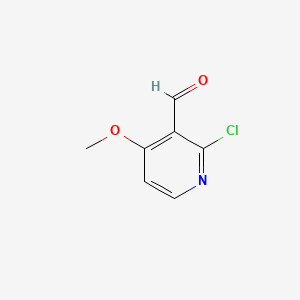
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)
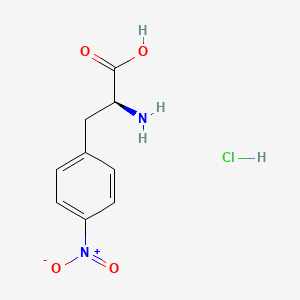
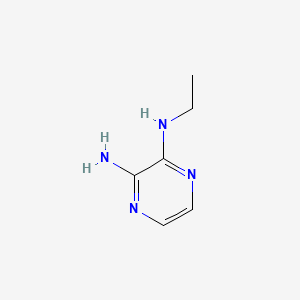
![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)
